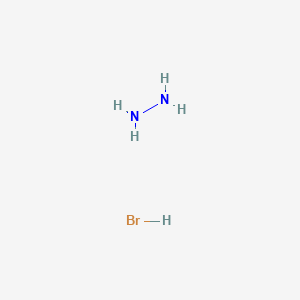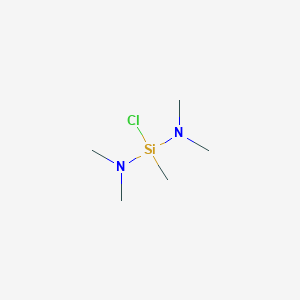
ヒドラジン一水和臭化水素酸塩
説明
It is a white crystalline solid with the chemical formula H2NNH2·HBr and a molecular weight of 112.96 g/mol . This compound is known for its use in various chemical reactions and industrial applications.
科学的研究の応用
複素環式化合物の合成
ヒドラジン一水和臭化水素酸塩は、2-(2′-フリル)-4(5)-(2′-フリル)-1H-イミダゾール (FFI)の合成に関与する . この化合物は、多様な生物活性を持つため、創薬によく用いられる複素環式化合物である .
ホスファミニミドの生成
ヒドラジド誘導体からホスファミニミドを生成する際の反応中間体として生成される . ホスファミニミドは、独自の反応性から様々な化学反応で使用されている .
臭化スズ酸塩と臭化スズ酸塩の合成
ヒドラジン一水和臭化水素酸塩は、臭化スズと反応させることで、臭化スズ酸塩と臭化スズ酸塩の合成に使用できる . これらの化合物は、材料科学の分野で潜在的な用途がある .
はんだ付けフラックス
はんだ付けフラックスにも使用される . はんだ付けフラックスは、酸化を防ぎ、すでに生成された酸化金属を除去することで、はんだ付け、ろう付け、溶接を促進する化学洗浄剤の一種である .
生物活性
ヒドラジンとその誘導体は、抗ウイルス、抗酸化、抗菌、抗マラリア、抗炎症、鎮痛、抗癌、抗真菌、抗菌など、様々な薬理活性を有することが報告されている . これは、ヒドラジン一水和臭化水素酸塩を医薬品化学の分野で重要な化合物にしている <svg class="icon" height="16" p-id="1735" t="170926
作用機序
Hydrazine monohydrobromide, also known as hydrazinium bromide or hydrazine hydrobromide, is a hydrobromide salt of hydrazine . This compound has a variety of applications and interacts with its environment in unique ways. This article will explore the mechanism of action of hydrazine monohydrobromide, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
They can also participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Hydrazine monohydrobromide participates in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI) . It is also formed as an intermediate during the formation of phosphaminimides from hydrazide derivatives
Result of Action
It’s known that the fumes from the pyrolysis of hydrazine monohydrobromide soldering flux have been reported to cause dermatitis . This suggests that the compound can have a significant impact on biological tissues.
生化学分析
Biochemical Properties
Hydrazine monohydrobromide participates in various biochemical reactions. It has been prepared by adding aqueous hydrobromic acid to aqueous hydrazine . Its crystal structure has been investigated . It participates in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI) . It is formed as an intermediate during the formation of phosphaminimides from hydrazide derivatives .
Cellular Effects
It is known that hydrazine and its derivatives can cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .
Molecular Mechanism
The molecular mechanism of hydrazine monohydrobromide involves the decomposition of hydrazine on the planar and stepped Cu(111) surfaces . The reaction in which hydrazine decomposes to nitrogen and hydrogen is spontaneous, but the relatively large kinetic barrier imparts stability to the hydrazine molecule .
Temporal Effects in Laboratory Settings
It is known that the reaction of acetone with hydrazine free base and HCl salts has been investigated and conditions were developed for quantitative and fast conversion to acetone azine .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species .
Metabolic Pathways
Hydrazine monohydrobromide is involved in various metabolic pathways. It is believed that the biotransformation of hydrazine is responsible for the pharmacology and pathophysiology of hydrazine derivatives .
Transport and Distribution
It is known that hydrazine monohydrobromide is a hydrobromide salt of hydrazine and has been prepared by adding aqueous hydrobromic acid to aqueous hydrazine .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
準備方法
Hydrazine monohydrobromide is typically prepared by adding aqueous hydrobromic acid to aqueous hydrazine . The reaction is as follows:
特性
IUPAC Name |
hydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXJLRODLTJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13775-80-9, 23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7065627 | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Hydrazine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13775-80-9 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol](/img/structure/B77362.png)


![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)



![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

